1,6-dimethyl-4-(piperidin-4-yloxy)pyridin-2(1H)-one
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Overview
Description
1,6-dimethyl-4-(piperidin-4-yloxy)pyridin-2(1H)-one is a synthetic organic compound characterized by a pyridinone core substituted with a piperidin-4-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-dimethyl-4-(piperidin-4-yloxy)pyridin-2(1H)-one typically involves the following steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.
Introduction of the Piperidin-4-yloxy Group: The piperidin-4-yloxy group is introduced via nucleophilic substitution, where a piperidine derivative reacts with a halogenated pyridinone intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1,6-dimethyl-4-(piperidin-4-yloxy)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinone core to a dihydropyridine derivative.
Substitution: The piperidin-4-yloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydropyridine derivatives.
Substitution: Formation of various substituted pyridinone derivatives.
Scientific Research Applications
1,6-dimethyl-4-(piperidin-4-yloxy)pyridin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Biology: Investigation of its biological activity and potential as a therapeutic agent.
Materials Science: Use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1,6-dimethyl-4-(piperidin-4-yloxy)pyridin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The piperidin-4-yloxy group may enhance binding affinity to specific targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
1,6-dimethyl-4-(morpholin-4-yloxy)pyridin-2(1H)-one: Similar structure with a morpholine group instead of piperidine.
1,6-dimethyl-4-(pyrrolidin-4-yloxy)pyridin-2(1H)-one: Contains a pyrrolidine group instead of piperidine.
Uniqueness
1,6-dimethyl-4-(piperidin-4-yloxy)pyridin-2(1H)-one is unique due to the presence of the piperidin-4-yloxy group, which may confer distinct biological and chemical properties compared to its analogs.
Properties
Molecular Formula |
C12H18N2O2 |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
1,6-dimethyl-4-piperidin-4-yloxypyridin-2-one |
InChI |
InChI=1S/C12H18N2O2/c1-9-7-11(8-12(15)14(9)2)16-10-3-5-13-6-4-10/h7-8,10,13H,3-6H2,1-2H3 |
InChI Key |
SCJSVNMWOUBNJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCNCC2 |
Origin of Product |
United States |
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